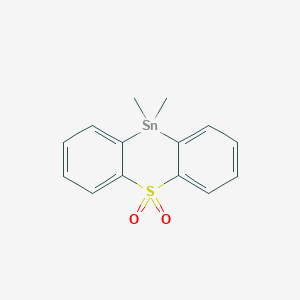
10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been identified as a promising candidate for the development of new drugs and therapeutic agents due to its potent biological activities.
Mécanisme D'action
The mechanism of action of 10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways and enzymes. It has been shown to inhibit the activity of several enzymes such as topoisomerase II, protein kinase C, and phospholipase A2. It also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Some of the major effects include:
1. Induction of Cell Cycle Arrest: this compound induces cell cycle arrest at the G2/M phase by inhibiting the activity of topoisomerase II.
2. Apoptosis Induction: this compound induces apoptosis in cancer cells by activating the caspase cascade and modulating the expression of various genes involved in apoptosis.
3. Inhibition of Inflammation: this compound inhibits the production of pro-inflammatory cytokines and enzymes by modulating various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide has several advantages and limitations for lab experiments. Some of the major advantages include:
1. Potent Biological Activities: this compound exhibits potent biological activities, making it an ideal candidate for the development of new drugs and therapeutic agents.
2. Easy Synthesis: this compound can be synthesized using simple and cost-effective methods.
3. Low Toxicity: this compound has been found to have low toxicity, making it a safe compound for use in lab experiments.
Some of the major limitations of this compound include:
1. Limited Solubility: this compound has limited solubility in water, which can make it difficult to use in certain lab experiments.
2. Lack of Clinical Trials: Despite the promising results obtained from preclinical studies, there are currently no clinical trials investigating the potential therapeutic applications of this compound.
Orientations Futures
There are several future directions for research on 10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide. Some of the major directions include:
1. Development of New Drugs and Therapeutic Agents: this compound has shown promising results as a potential candidate for the development of new drugs and therapeutic agents. Further research is needed to investigate its efficacy and safety in clinical trials.
2. Mechanistic Studies: The mechanism of action of this compound is not fully understood. Future studies should focus on elucidating the molecular mechanisms underlying its biological activities.
3. Structure-Activity Relationship Studies: Structure-activity relationship studies can help identify the key structural features of this compound that are responsible for its biological activities. This information can be used to design more potent and selective analogs of the compound.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potent biological activities and potential applications in various fields of scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new drugs and therapeutic agents based on its unique properties.
Méthodes De Synthèse
The synthesis of 10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide involves the reaction of phenothiazine with stannic chloride in the presence of a strong oxidizing agent such as hydrogen peroxide. The reaction proceeds via a radical mechanism, and the yield of the product can be improved by optimizing the reaction conditions. The purity of the product can be further enhanced by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
10H-Phenothiastannin, 10,10-dimethyl-5,5-dioxide has been extensively studied for its potential applications in various fields of scientific research. Some of the major areas of research include:
1. Anticancer Activity: this compound has been shown to exhibit potent anticancer activity against a variety of cancer cell lines. It induces cell cycle arrest and apoptosis in cancer cells by targeting various signaling pathways.
2. Anti-inflammatory Activity: this compound has been found to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes.
3. Antimicrobial Activity: this compound has been reported to exhibit potent antimicrobial activity against various bacterial and fungal strains.
Propriétés
Numéro CAS |
17068-20-1 |
|---|---|
Formule moléculaire |
C14H14O2SSn |
Poids moléculaire |
365 g/mol |
Nom IUPAC |
10,10-dimethylbenzo[b][1,4]benzothiastannine 5,5-dioxide |
InChI |
InChI=1S/C12H8O2S.2CH3.Sn/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;;;/h1-7,9H;2*1H3; |
Clé InChI |
WNFQYAKZKLRVAE-UHFFFAOYSA-N |
SMILES |
C[Sn]1(C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)C |
SMILES canonique |
C[Sn]1(C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)C |
Autres numéros CAS |
17068-20-1 |
Synonymes |
10H-Phenothiastannin,10,10-dimethyl-5,5-dioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




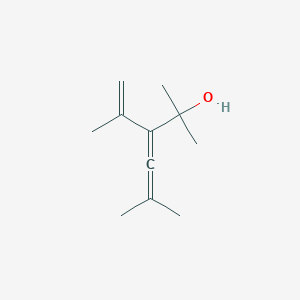
![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)
![6-Methylimidazo[1,2-b]pyridazine](/img/structure/B100515.png)
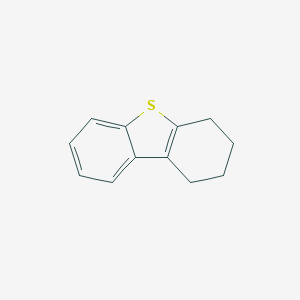
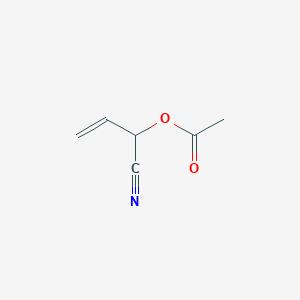
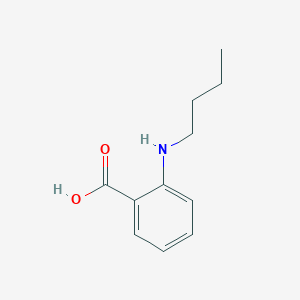
![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)
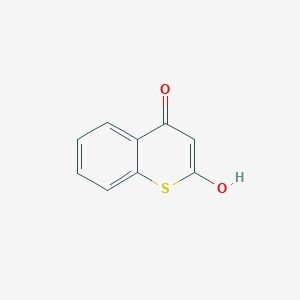

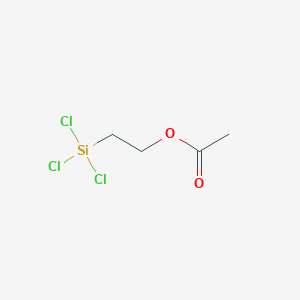
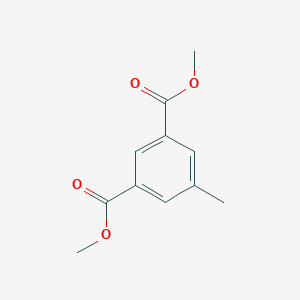

![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)